molecular formula C15H15F2N3O B5968554 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Katalognummer B5968554
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: CFFSETCIJOOWQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazole derivatives have a huge variety of synthesis methods and synthetic analogues . An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrazole nucleus, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .


Chemical Reactions Analysis

This compound has shown in vivo efficacy without vasoconstrictor effect . It has been used in the treatment of migraine .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, focusing on six unique applications:

Migraine Treatment

This compound, known as Rimegepant, is primarily used as a calcitonin gene-related peptide (CGRP) receptor antagonist. It is effective in the acute treatment of migraines, providing relief from migraine pain and associated symptoms such as photophobia, phonophobia, and nausea . Clinical studies have shown that it is more effective than placebo in relieving migraine symptoms within two hours post-dose .

Preventive Treatment of Episodic Migraine

Rimegepant is also used for the preventive treatment of episodic migraines in adults. It helps reduce the frequency of migraine attacks when taken regularly . Unlike other migraine treatments, it does not cause vasoconstriction, making it suitable for patients with cardiovascular contraindications .

Neurogenic Inflammation

Research indicates that this compound can be used to treat neurogenic inflammation. By blocking CGRP receptors, it helps reduce inflammation caused by the release of neuropeptides from sensory nerves . This application is particularly relevant in conditions where neurogenic inflammation plays a significant role.

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

The compound has potential applications in treating airway inflammatory diseases such as asthma and COPD. By inhibiting CGRP receptors, it can help reduce inflammation and improve respiratory function in these conditions .

Circulatory Shock and Thermal Injury

Rimegepant may be beneficial in treating circulatory shock and thermal injuries. Its ability to modulate neurogenic vasodilation and inflammation can help manage the symptoms and improve outcomes in these critical conditions .

Menopausal Flushing

The compound is also being explored for its potential to alleviate flushing associated with menopause. By targeting CGRP receptors, it can help reduce the frequency and severity of hot flashes and other vasomotor symptoms experienced during menopause .

Wirkmechanismus

This compound is a potent, selective, competitive human calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP receptor antagonists have been clinically shown to be effective in the treatment of migraine .

Zukünftige Richtungen

This compound is currently in phase II clinical trials for the treatment of migraine . The future directions of this compound will likely depend on the results of these clinical trials.

Eigenschaften

IUPAC Name

4-(2,4-difluorophenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c1-8(2)20-15-12(7-18-20)11(6-14(21)19-15)10-4-3-9(16)5-13(10)17/h3-5,7-8,11H,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSETCIJOOWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.